Lidocaine and tetracaine
Description
Structure
2D Structure
Properties
CAS No. |
444093-81-6 |
|---|---|
Molecular Formula |
C29H46N4O3 |
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2-(dimethylamino)ethyl 4-(butylamino)benzoate |
InChI |
InChI=1S/C15H24N2O2.C14H22N2O/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h6-9,16H,4-5,10-12H2,1-3H3;7-9H,5-6,10H2,1-4H3,(H,15,17) |
InChI Key |
LWNPNOFGINFGGV-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Other CAS No. |
444093-81-6 |
Synonyms |
S-Caine Peel |
Origin of Product |
United States |
Molecular and Biophysical Mechanisms of Action: Chemical Perspectives
Ion Channel Modulation Research at the Molecular Level
The modulation of ion channels by lidocaine (B1675312) and tetracaine (B1683103) is a key area of research in understanding their anesthetic properties. This modulation is not limited to a simple pore-blocking mechanism but involves intricate interactions with the channel proteins themselves.
Voltage-gated sodium channels are the primary targets for local anesthetics. oup.comresearchgate.net Both lidocaine and tetracaine reversibly bind to these channels and inhibit the ionic flux of sodium, thereby preventing the generation and propagation of action potentials in neurons. drugs.comdrugbank.comjove.com
Research has identified that local anesthetics like lidocaine bind to a specific receptor site within the inner pore of the voltage-gated sodium channel. nih.govdrugbank.com This binding is not a simple occlusion of the pore but rather an allosteric modulation of the channel's function. nih.govjci.org The binding of lidocaine can stabilize the inactivated state of the sodium channel, making it less available to open in response to depolarization. jci.orgplos.org
Mutagenesis studies have been crucial in identifying the specific amino acid residues that form the binding pocket for these drugs. For instance, mutations in the S6 transmembrane segments of domains III and IV of the sodium channel have been shown to significantly alter the binding affinity and efficacy of local anesthetics. nih.gov Specifically, phenylalanine and tyrosine residues in these regions are critical for the interaction. drugbank.comresearchgate.net
Lidocaine's interaction with the voltage sensors (S4 segments) of the sodium channel is a prime example of allosteric modulation. nih.govdntb.gov.ua Studies have shown that lidocaine can inhibit the movement of the voltage sensors in domains III and IV, which is a critical step in channel gating. nih.govdntb.gov.ua This interaction reduces the total gating charge of the channel, further contributing to the blockade of nerve impulses. nih.govnih.gov This allosteric mechanism highlights a long-range interaction between the drug binding site in the pore and the voltage sensors of the channel. nih.gov
Key Amino Acid Residues in Voltage-Gated Sodium Channels Involved in this compound Binding
| Domain | Segment | Amino Acid Residue | Significance in Anesthetic Binding |
|---|---|---|---|
| Domain I | S6 | Asn-434 | Interacts with the aromatic ring of the anesthetic molecule. drugbank.com |
| Domain III | S6 | Leu-1280 | Associates with the alkylamino head of ionizable local anesthetics. drugbank.com |
| Domain IV | S6 | Phe-1579 / Phe-1759 | Critical for direct interaction and use-dependent block by local anesthetics. nih.govdrugbank.com |
| Domain IV | S6 | Tyr-1586 / Tyr-1771 | Interacts with the aromatic ring of the anesthetic molecule. oup.comdrugbank.com |
The blockade of sodium channels by this compound is a dynamic process influenced by the conformational state of the channel. The "modulated receptor hypothesis" posits that these anesthetics have different affinities for the resting, open, and inactivated states of the channel. rupress.orgnih.gov Generally, their affinity is highest for the open and inactivated states. nih.gov
This state-dependent binding leads to a phenomenon known as "use-dependent" or "phasic" block, where the degree of blockade increases with the frequency of nerve stimulation. oup.comresearchgate.net Repetitive firing of a neuron leads to more channels being in the open and inactivated states, thus providing more opportunities for the anesthetic to bind and exert its effect. rupress.orgnih.gov
Kinetic studies have shown that lidocaine accelerates the decay of sodium currents, effectively enhancing the inactivation process. jci.org In fact, in channels where fast inactivation has been disabled through mutation, lidocaine can partially restore an inactivation-like process. jci.org The binding of neutral lidocaine to inactivated channels is a predominant mode of action, and upon binding, it tends to stabilize the channel in that inactivated state. plos.org
Beyond their primary action on sodium channels, this compound have been shown to modulate other ion channels, including nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov These receptors are ligand-gated ion channels crucial for synaptic transmission at the neuromuscular junction and in the central nervous system. frontiersin.org
Tetracaine, which is almost exclusively positively charged at physiological pH, demonstrates complex interactions with nAChRs. nih.govnih.gov It can bind to multiple sites on the receptor, both in its open and closed conformations. nih.govnih.gov Evidence suggests binding sites in the extracellular and transmembrane domains. nih.govnih.gov The binding of tetracaine to the open channel contributes to pore blockade, while its interaction with the closed channel can lead to inhibition of receptor activation. nih.gov Furthermore, tetracaine can enhance the desensitization of nAChRs, a state in which the receptor is unresponsive to its agonist. nih.govnih.gov
Lidocaine also exerts multiple inhibitory actions on nAChRs. nih.govresearchgate.net Its ability to exist in both charged and uncharged forms allows for different modes of interaction. nih.gov Studies with 2,6-dimethylaniline (B139824), a molecule resembling the hydrophobic part of lidocaine, have helped to elucidate the molecular determinants of this blockade. frontiersin.orgresearchgate.net
Effects of this compound on Nicotinic Acetylcholine Receptors
| Compound | Mechanism of Action on nAChRs | Observed Effects |
|---|---|---|
| Tetracaine | Binds to extracellular and transmembrane domains in both open and closed states. nih.govnih.gov | Open-channel blockade, enhancement of desensitization, and inhibition of resting receptors. nih.govnih.gov |
| Lidocaine | Multiple inhibitory actions, likely involving both charged and uncharged forms. nih.govresearchgate.net | Reversible, concentration-dependent block of acetylcholine-elicited currents. researchgate.net |
Investigations into Voltage-Gated Sodium Channel Interactions.
Membrane Interaction and Biophysical Studies
The interaction of local anesthetics with the lipid bilayer of the cell membrane is another critical aspect of their mechanism of action. nih.gov As amphiphilic molecules, consisting of both a hydrophilic amine group and a lipophilic aromatic ring, they can partition into the cell membrane. jove.com
This compound can be incorporated into the lipid bilayer, which can alter the physical properties of the membrane, such as its fluidity, permeability, and lipid packing order. mdpi.com These perturbations of the membrane can indirectly affect the function of embedded ion channels. mdpi.com
Studies using model lipid membranes have shown that the concentration at which anesthetics cause membrane disruption corresponds with concentrations that can lead to nerve injury. nih.gov Tetracaine, being more lipophilic than lidocaine, has a higher affinity for the membrane. mdpi.comnih.gov This is reflected in its lower EC50 value for membrane partitioning compared to lidocaine. mdpi.com
The interaction with the lipid membrane is not uniform. For instance, cholesterol, a key component of many cell membranes, can modulate the interaction between tetracaine and the lipid bilayer. nih.govdntb.gov.ua The physical state of the membrane, whether in a solid-gel or liquid-crystalline phase, also influences the partitioning of tetracaine. nih.gov In the more fluid liquid-crystalline state, hydrophobic and ionic interactions are predominant, whereas in the more ordered solid-gel state, steric accommodation between lipid molecules plays a larger role. nih.gov
Receptor-Independent Cellular Interactions and Effects at the Chemical Level
Beyond their primary action on voltage-gated sodium channels, this compound exert significant receptor-independent effects by directly interacting with and modifying the lipid bilayer of cell membranes. mdpi.com This indirect mechanism involves the perturbation of the membrane matrix, which in turn can influence the function of integral membrane proteins. mdpi.comresearchgate.net These interactions are governed by the anesthetics' chemical properties, such as their amphiphilicity, charge, and molecular structure.
A primary effect is the alteration of the membrane's electrostatic potential. Lidocaine, as a cationic molecule, has been shown to turn the normally negative surface charge of biological membranes more positive. nih.gov This change in surface charge can affect the local ionic environment and influence the behavior of other charged molecules at the membrane interface. nih.gov Similarly, the interaction of positively charged anesthetics with negatively charged phospholipids, such as cardiolipin and phosphatidylserine, is enhanced at acidic pH, which can increase their membrane-disrupting effects. nih.gov Tetracaine has been observed to bind differently to neutral phosphatidylcholine bilayers compared to negatively charged bilayers containing cardiolipin, indicating specific electrostatic interactions contribute to its membrane effects. nih.gov
Both compounds can also alter the physical organization and packing of lipids within the membrane. They have been shown to interact with lipid rafts, which are specialized microdomains enriched in cholesterol and sphingolipids. aboutscience.eu By inserting into these ordered domains, this compound increase their fluidity and can disrupt their structure. aboutscience.euresearchgate.net This effect correlates with the anesthetic's molecular structure and depth of insertion into the membrane. researchgate.net Studies have shown that tetracaine is more potent than lidocaine in disordering the lipid packing of ordered raft-like domains. aboutscience.eu
Chemical Synthesis and Derivatization Strategies
Established and Novel Synthetic Pathways for Lidocaine (B1675312) and Tetracaine (B1683103)
The synthesis of local anesthetics like lidocaine and tetracaine relies on fundamental organic reactions to construct their characteristic amide or ester linkages and tertiary amine groups.
The core structures of lidocaine (an amino amide) and tetracaine (an amino ester) are assembled through key acylation and alkylation reactions.
Lidocaine Synthesis: The traditional and widely taught synthesis of lidocaine involves a two-step process. umass.edu
Acylation: The synthesis begins with the acylation of 2,6-dimethylaniline (B139824). This precursor is treated with a highly reactive acid chloride, typically α-chloroacetyl chloride. umass.educerritos.edu The nitrogen atom of the aniline (B41778) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride in a nucleophilic acyl substitution reaction. umass.edu This step forms the intermediate, N-(2,6-dimethylphenyl)-chloroacetamide (or α-chloro-2,6-dimethylacetanilide). umass.educerritos.edu
Alkylation: The second key step is the N-alkylation of diethylamine (B46881) with the chloroacetamide intermediate. google.com This reaction is a classic SN2 displacement where the nitrogen of diethylamine displaces the chlorine atom on the α-carbon of the intermediate. cerritos.edu The presence of the adjacent carbonyl group facilitates this displacement. cerritos.edu This final step yields the lidocaine base. google.com
Tetracaine Synthesis: Tetracaine synthesis involves forming an ester linkage. One common pathway starts with 4-(butylamino)benzoic acid. This intermediate is then esterified with 2-(dimethylamino)ethanol, often in the presence of an acid catalyst like sulfuric acid, to form the final tetracaine molecule. An alternative approach involves reacting p-aminobenzoic acid with butyraldehyde (B50154) via catalytic reduction to form N-butyl p-aminobenzoic acid, which is then reacted with N,N-dimethyl chloroethylamine hydrochloride to yield tetracaine. google.com
The following table summarizes the key reactions in the synthesis of these compounds.
| Compound | Key Reaction Type | Reactant 1 | Reactant 2 | Bond Formed |
| Lidocaine | Acylation (Amide Formation) | 2,6-dimethylaniline | Chloroacetyl chloride | Amide |
| Lidocaine | Alkylation (Amine Formation) | N-(2,6-dimethylphenyl)-chloroacetamide | Diethylamine | Tertiary Amine |
| Tetracaine | Esterification | 4-(butylamino)benzoic acid | 2-(dimethylamino)ethanol | Ester |
The accessibility and synthesis of key precursors are critical for the efficient production of local anesthetics.
For lidocaine , the primary precursors are 2,6-dimethylaniline and chloroacetyl chloride. umass.edu 2,6-dimethylaniline can be sourced commercially or synthesized from 2,6-dimethylnitrobenzene via reduction. cerritos.edu The intermediate formed, N-(2,6-dimethylphenyl)-chloroacetamide, is a stable compound that can be isolated before proceeding to the final alkylation step. cerritos.edudiva-portal.org
For tetracaine , a key precursor is p-aminobenzoic acid, which is modified to create the necessary intermediates. google.com In one pathway, benzocaine (B179285) (ethyl p-aminobenzoate) can serve as the starting material. google.com A more direct route involves the reductive amination of p-aminobenzoic acid with butyraldehyde to synthesize the intermediate N-butyl p-aminobenzoic acid. google.com This intermediate is then crucial for the subsequent esterification step.
Green Chemistry Principles in Local Anesthetic Synthesis Research
Increasingly, research focuses on aligning the synthesis of local anesthetics with the principles of green chemistry, aiming to reduce environmental impact and improve safety. diva-portal.orgcsus.edu
Significant efforts have been made to replace hazardous solvents and optimize reaction conditions in lidocaine synthesis. diva-portal.org
Solvent Replacement: The traditional synthesis of lidocaine often uses toluene, a fossil-fuel-derived solvent. diva-portal.org Research has successfully identified greener alternatives. Acetonitrile (B52724) has been shown to be a highly effective solvent for the SN2 alkylation step, yielding high conversions. diva-portal.org Other solvents like tert-butanol (B103910) have also been investigated. diva-portal.org The use of Natural Deep Eutectic Solvents (NaDES) is also being explored as a sustainable alternative to hazardous organic solvents in pharmaceutical synthesis. rsc.org
The table below compares traditional and greener conditions for the final step of lidocaine synthesis.
| Parameter | Traditional Method | Greener Method |
| Solvent | Toluene | Acetonitrile |
| Base | Excess Diethylamine (reagent & base) | K₂CO₃ (inorganic base) |
| Temperature | Reflux (~110°C) | 40°C - 80°C |
| Workup | Liquid-liquid extraction | Precipitation/Filtration |
Catalysis and atom economy are central to making synthetic routes more efficient and sustainable.
Catalytic Approaches: To improve reaction rates and yields, catalytic methods have been introduced. In lidocaine synthesis, the addition of catalytic amounts of potassium iodide (KI) promotes the alkylation step through the Finkelstein reaction, where the chloro-group of the intermediate is transiently replaced by a more reactive iodo-group. diva-portal.orgacs.org This allows the reaction to proceed more efficiently and under milder conditions. diva-portal.org The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. csus.edu
Structural Modification and Analog Synthesis for Mechanistic Probes
The synthesis of structural analogs of this compound is a powerful strategy for probing their mechanisms of action and for discovering new therapeutic agents. researchgate.netresearchgate.net By systematically altering parts of the molecule—such as the aromatic ring, the intermediate chain, or the tertiary amine—researchers can study structure-activity relationships (SAR). nih.gov
Lidocaine Analogs:
Isotopically Labeled Probes: 13C-labeled lidocaine has been synthesized to serve as a probe for in vivo breath tests to evaluate cytochrome P450 activity, the primary system for its metabolism. researchgate.net
Solid-Phase Synthesis: Solid-phase synthesis techniques have been employed to create large libraries of lidocaine and procainamide (B1213733) analogs. researchgate.netnih.gov This high-throughput approach allows for the rapid generation of diverse structures to screen for desired properties. In one example, sixty different analogs were prepared to explore variations in anesthetic effects. researchgate.netnih.gov
Bioisosteric Replacement: In another approach, the methyl groups on lidocaine's benzene (B151609) ring were replaced with chlorine atoms. nih.gov This modification, based on the bioisosteric principle, was designed to increase the compound's half-life and lipid solubility by reducing its susceptibility to oxidative metabolism. nih.gov
Tetracaine Analogs:
Hybrid Molecules: Tetracaine has been used as a scaffold to design and synthesize novel hybrid molecules with potential anticancer activity. acs.org In these studies, the tetracaine structure is linked to a hydrazide-hydrazone moiety, creating a new class of compounds for biological evaluation. acs.org
Prodrugs: A macromolecular prodrug of tetracaine has been developed where the anesthetic is attached to a polymer (poloxamer 407) via a photo-cleavable linker. nih.gov This modification renders the drug inactive until it is released by irradiation with light, offering a way to control anesthesia on-demand. nih.gov
Lead Compound for New Anesthetics: Tetracaine has been used as a lead compound, combined with structural elements from other anesthetics like pramocaine, to design new benzoate (B1203000) derivatives with potentially improved local anesthetic effects. researchgate.netrsc.org
Stereochemical Considerations in Local Anesthetic Chemistry
The spatial arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in the pharmacology of many drugs. In the field of local anesthetics, the chirality of a molecule—the property of being non-superimposable on its mirror image—can significantly influence its efficacy, and toxicity. This section explores the stereochemical considerations relevant to local anesthetic chemistry, with a specific focus on this compound.
A molecule is considered chiral if it contains at least one chiral center, which is typically a carbon atom bonded to four different groups. weebly.com Such molecules can exist as a pair of enantiomers (mirror images) which, despite having the same chemical formula and connectivity, can interact differently with the chiral environments of the body, such as receptors and enzymes. mdpi.com This can lead to notable differences in their pharmacodynamic and pharmacokinetic profiles. google.com
Many local anesthetics, particularly those of the amide type, possess a chiral center and are therefore administered as either a pure enantiomer or a racemic mixture (a 1:1 mixture of both enantiomers). mdpi.commhmedical.com The trend towards using single-enantiomer drugs, often termed a "chiral switch," has been driven by the desire to improve therapeutic outcomes by using the enantiomer with a more favorable balance of efficacy and toxicity. google.comresearchgate.net
Lidocaine: Lidocaine is a widely used amide local anesthetic that is achiral. bu.edu.eganeskey.com An examination of its chemical structure reveals that no carbon atom is bonded to four different substituent groups. weebly.com Consequently, lidocaine does not have stereoisomers, and stereochemical considerations that apply to chiral drugs are not relevant to lidocaine itself.
The differential effects of enantiomers are well-documented for several other local anesthetics. For instance, in the case of bupivacaine (B1668057), the (S)-(-)-enantiomer (levobupivacaine) and the (R)-(+)-enantiomer exhibit different clinical properties. tandfonline.com The (R)-(+)-enantiomer is associated with a higher risk of cardiotoxicity. ifna.site This has led to the development and clinical use of levobupivacaine, the pure (S)-(-)-enantiomer, which offers a similar anesthetic profile with a reduced potential for severe cardiovascular adverse effects. google.com Ropivacaine is another example of a local anesthetic that was developed as a pure (S)-enantiomer from the outset to provide a safer clinical option. mdpi.com
These examples underscore the importance of stereochemistry in the design and application of local anesthetics. The ability to isolate and administer a single, more beneficial enantiomer represents a significant advancement in drug development, leading to safer medications. While this compound are not chiral, the principles of stereochemistry remain a fundamental concept in the broader field of local anesthetic chemistry.
Table 1: Stereochemical Properties of Selected Local Anesthetics
| Compound | Chemical Class | Chirality | Stereoisomers | Key Stereochemical Findings |
| Lidocaine | Amide | Achiral | None | Does not possess a chiral center. |
| Tetracaine | Ester | Achiral | None | Does not possess a chiral center in its standard form. |
| Bupivacaine | Amide | Chiral | (R)-(+)-bupivacaine and (S)-(-)-bupivacaine (levobupivacaine) | The (S)-enantiomer is significantly less cardiotoxic than the (R)-enantiomer. mdpi.com |
Advanced Analytical Methodologies for Chemical Characterization
Chromatographic Techniques for Purity and Compound Analysis
Chromatography is a cornerstone for the separation and quantification of lidocaine (B1675312) and tetracaine (B1683103) in pharmaceutical formulations and biological samples.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the simultaneous determination of lidocaine and tetracaine. nih.govresearchgate.net Development of a robust HPLC method involves optimizing several parameters to achieve high sensitivity, selectivity, and reproducibility. as-pub.com
A common approach utilizes a reversed-phase C18 column. nih.govnih.gov The mobile phase composition is a critical factor; a mixture of a buffer solution, such as potassium dihydrogen phosphate (B84403), and an organic solvent like acetonitrile (B52724) is often used. nih.gov Adjusting the pH of the buffer and the ratio of the aqueous to organic phase is essential for achieving optimal separation of the analytes. nih.govmdpi.com For instance, a mobile phase consisting of 30 mM potassium dihydrogen phosphate buffer (with 0.16% triethylamine, pH adjusted to 4.9) and acetonitrile in a 63:37 (v/v) ratio has been successfully used. nih.gov Another method employed a mobile phase of 0.05 M disodium (B8443419) hydrogen phosphate dihydrate (pH 6.0) and acetonitrile (55:45, v/v). nih.gov
Detection is typically performed using a UV detector. nih.govresearchgate.net The selection of the detection wavelength is crucial for sensitivity. Wavelengths are often set around 210 nm and 290 nm to simultaneously detect both this compound. nih.govresearchgate.net In some methods, the wavelength is changed during the analysis to optimize detection for each compound. nih.gov
Method validation is a critical step to ensure the reliability of the analytical results, adhering to guidelines from regulatory bodies. nih.govcore.ac.uk Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net A validated HPLC-UV method for the simultaneous quantification of five local anesthetics, including this compound, in human plasma demonstrated linearity between 0.05 and 5.0 µg/mL with a high correlation coefficient (r² ≥ 0.998). nih.gov The precision for this method ranged from 1.4% to 7.9%, and accuracy was between 91.7% and 106.5%. nih.gov Another study reported a method for tetracaine with an LOQ of 0.03 µg/mL and a linear range up to 100 µg/mL. core.ac.uk
The following table summarizes key parameters from a developed HPLC method for the simultaneous analysis of local anesthetics.
| Parameter | Value | Reference |
|---|---|---|
| Column | Kromosil ODS C18 | nih.gov |
| Mobile Phase | 30 mM potassium dihydrogen phosphate buffer (pH 4.9) and acetonitrile (63/37, v/v) | nih.gov |
| Detection Wavelengths | 210 nm and 290 nm | nih.gov |
| Analysis Time | 13 minutes | nih.gov |
| Linearity Range | 0.05 - 5.0 µg/mL | nih.gov |
| Correlation Coefficient (r²) | ≥ 0.998 | nih.gov |
| Precision (RSD) | 1.4% - 7.9% | nih.gov |
| Accuracy | 91.7% - 106.5% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the simultaneous determination of this compound, particularly in biological matrices like plasma and urine. nih.govdntb.gov.ua This method combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
For the analysis of these compounds, a capillary column such as a DB-1 is often employed. nih.gov The GC-MS system is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. mdpi.comscispace.com In SIM mode, the mass spectrometer is set to detect specific ions characteristic of the target analytes. For lidocaine, characteristic mass-to-charge ratios (m/z) of 86 and 234 are monitored, while for tetracaine, ions such as m/z 58 may be used. scispace.cominnovareacademics.in
The validation of GC-MS methods is essential to ensure their accuracy and reliability. A study describing the simultaneous determination of seven local anesthetics, including this compound, reported quantification limits of approximately 50 ng/ml for lidocaine and 100 ng/ml for tetracaine in plasma and urine. nih.gov The recoveries for these compounds ranged from 73% to 95%, with coefficients of variation between 2.3% and 13.1%. nih.gov Another methodology using bar adsorptive microextraction (BAµE) followed by GC-MS analysis for this compound in urine reported limits of detection between 2 and 18 ng/mL and good linearity (r² ≥ 0.9945) in the range of 0.5 to 30.0 µg/mL. dntb.gov.uamdpi.com
The table below presents data from a validated GC-MS method for the analysis of local anesthetics.
| Analyte | Quantitation Limit (ng/mL) | Recovery Range | Coefficient of Variation (%) | Reference |
|---|---|---|---|---|
| Lidocaine | 50 | 73-95% | 2.3-13.1% | nih.gov |
| Tetracaine | 100 | 73-95% | 2.3-13.1% | nih.gov |
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of this compound, providing insights into their molecular framework and how they interact with their environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecules.
In ¹H NMR spectra of lidocaine, the signals are well-resolved and can be assigned to the specific protons in the molecular structure. asahilab.co.jpnews-medical.net For example, the spectrum of lidocaine in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks corresponding to the aromatic protons, the protons of the diethylamino group, and the methyl groups on the phenyl ring. asahilab.co.jp
¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton. asahilab.co.jpnews-medical.net The ¹³C spectrum of lidocaine reveals distinct resonances for each carbon atom, allowing for a complete assignment of the carbon framework. asahilab.co.jpnews-medical.net Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. news-medical.net
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, which is crucial for unambiguous peak assignment. asahilab.co.jp HSQC spectra show which protons are directly bonded to which carbons, while HMBC spectra reveal longer-range couplings (over two to three bonds). asahilab.co.jp
NMR has also been used to study the interaction of this compound with lipid bilayers, mimicking cell membranes. nih.gov ¹H magic-angle spinning (MAS) NMR studies have shown that the aromatic rings of both anesthetics are located in the lipid-water interface of the membrane. nih.gov However, their precise positioning and orientation differ; lidocaine's aromatic ring is situated in the upper chain/glycerol region, whereas tetracaine's is closer to the aqueous phase in the glycerol/headgroup region. nih.gov The hydrophobic side chain of tetracaine is oriented towards the hydrocarbon core of the membrane, while the side chain of lidocaine is oriented towards the aqueous phase. nih.gov
The table below shows a summary of the ¹³C NMR chemical shifts for lidocaine in CDCl₃.
| Carbon Assignment | Chemical Shift (ppm) | Reference |
|---|---|---|
| C10 (C=O) | 170.1 | news-medical.net |
| C2,3 (Aromatic) | 135.0 | news-medical.net |
| C1 (Aromatic) | 134.1 | news-medical.net |
| C4,5 (Aromatic) | 128.1 | news-medical.net |
| C6 (Aromatic) | 126.9 | news-medical.net |
| C12 (-CH₂-) | 57.5 | news-medical.net |
| C14,15 (-N(CH₂CH₃)₂) | 50.7 | news-medical.net |
| C7,8 (Ar-CH₃) | 18.5 | news-medical.net |
| C16,17 (-N(CH₂CH₃)₂) | 12.6 | news-medical.net |
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a vital technique for the identification and quantification of metabolites of this compound in preclinical research. oup.comresearchgate.net This is crucial for understanding the metabolic fate of these drugs.
Lidocaine undergoes metabolism in the liver, primarily through the cytochrome P450 system, to form active metabolites. oup.com One of the major metabolites is monoethylglycinexylidide (B1676722) (MEGX), which is formed by the de-ethylation of lidocaine. oup.com MEGX itself possesses pharmacological activity. oup.com
LC-MS/MS methods have been developed for the simultaneous determination of lidocaine and its metabolites in biological fluids like serum, plasma, and urine. oup.comnih.gov These methods are highly sensitive and specific. For instance, a validated LC-MS/MS method for lidocaine and MEGX in serum reported a limit of quantification (LOQ) of 1 ng/mL for both compounds. oup.com The method demonstrated good linearity over a range of 0.4 to 1,000 ng/mL, with high recovery rates (>75%). oup.com
In preclinical studies with animal models, such as horses, MS/MS has been used to identify major urinary metabolites of lidocaine. nih.govthomastobin.com Electrospray ionization (ESI) in positive ion mode is commonly used. nih.gov Lidocaine is observed as a protonated molecule [M+H]⁺ at m/z 235. nih.gov A characteristic fragment ion at m/z 86, corresponding to the methylenediethylamino fragment, is a key identifier for lidocaine and its hydroxylated metabolites. nih.gov Research has also identified 3-hydroxylidocaine (B23898) and its glucuronide conjugate as significant metabolites in equine urine. nih.govthomastobin.com The protonated 3-hydroxylidocaine appears at m/z 251, and its glucuronide conjugate shows a parent ion at m/z 427. nih.govthomastobin.com
The table below summarizes the mass spectrometric data for lidocaine and its key metabolites.
| Compound | Protonated Ion (m/z) | Characteristic Fragment Ion (m/z) | Reference |
|---|---|---|---|
| Lidocaine | 235 | 86 | nih.gov |
| 3-Hydroxylidocaine | 251 | 86 | thomastobin.com |
| 3-Hydroxylidocaine-glucuronide | 427 | 86 | nih.gov |
Electrochemical Detection Methods in Chemical Analysis
Electrochemical methods offer a sensitive and often simpler alternative for the determination of this compound. These techniques are based on the electrochemical oxidation or reduction of the analytes at an electrode surface.
Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), have been successfully applied to the analysis of lidocaine. nih.gov For instance, the determination of lidocaine has been achieved using a bare carbon-paste electrode (CPE). nih.gov In these methods, lidocaine exhibits a well-defined, irreversible oxidation peak. nih.gov The peak potential and current are dependent on factors like the pH of the supporting electrolyte and the scan rate. nih.gov One study using SWV at a CPE reported a linear range for lidocaine from 8.0 to 1000.0 μmol L⁻¹ with a low limit of detection of 0.29 μmol L⁻¹. nih.gov
The development of modified electrodes can enhance the sensitivity and selectivity of electrochemical detection. Molecularly imprinted polymers (MIPs) have been used to create electrochemical sensors for the specific determination of lidocaine. rsc.org A novel sensor constructed with a porous, three-dimensional nanostructure of dendritic Pt–Pd bimetallic nanoparticles and porous Pt nano-networks on a glassy carbon electrode demonstrated an excellent response to lidocaine. rsc.org This sensor had a wide linear range from 5.0 × 10⁻⁹ to 4.8 × 10⁻⁶ mol L⁻¹ and a very low detection limit of 1.0 × 10⁻¹⁰ mol L⁻¹. rsc.org
Catalytic electrochemical methods have also been explored. The use of a nitroxyl (B88944) radical catalyst, such as N-hydroxy-2,2,6,6-tetramethylpiperidine (NNO), has been shown to facilitate the electrochemical oxidation of the tertiary amine group in lidocaine, allowing for its detection. mdpi.com This approach provided a linear calibration curve for lidocaine in the range of 0.1 to 10 mM. mdpi.com
While there is extensive research on the electrochemical detection of lidocaine, similar specific methods for the simultaneous determination of this compound using a single electrochemical sensor are less commonly reported. However, the principles of voltammetry can be applied to develop such methods, potentially by using modified electrodes that can resolve the oxidation peaks of both compounds.
The following table highlights the performance of a square-wave voltammetric method for lidocaine determination.
| Parameter | Value | Reference |
|---|---|---|
| Electrode | Bare Carbon-Paste Electrode (CPE) | nih.gov |
| Technique | Square-Wave Voltammetry (SWV) | nih.gov |
| Linear Range | 8.0 - 1000.0 μmol L⁻¹ | nih.gov |
| Correlation Coefficient (r²) | 0.999 | nih.gov |
| Limit of Detection (LOD) | 0.29 μmol L⁻¹ | nih.gov |
Capillary Electrophoresis (CE) and Related Techniques
Capillary Electrophoresis (CE) has emerged as a powerful and versatile analytical technique for the separation and characterization of pharmaceutical compounds, including the local anesthetics this compound. Its high efficiency, rapid analysis times, and minimal sample and reagent consumption make it a valuable alternative to more traditional chromatographic methods. Various modes of CE, such as Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Capillary Isotachophoresis, have been successfully employed for the analysis of these compounds in pharmaceutical formulations and biological matrices. diva-portal.orgnih.gov
The fundamental principle of CE lies in the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. In CZE, the separation is based on the differences in the charge-to-mass ratio of the analytes. For basic compounds like this compound, which are positively charged at low pH, this technique offers a straightforward and efficient separation mechanism. diva-portal.org
MEKC extends the applicability of CE to neutral and charged analytes by introducing micelles into the background electrolyte (BGE). These micelles act as a pseudostationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. diva-portal.orgkantisto.nl This technique has proven effective in complex sample matrices.
Capillary isotachophoresis is another CE-based method that has been used for the simultaneous determination of local anesthetics. In this technique, analytes are separated based on differences in their net mobilities, resulting in distinct, adjacent zones. nih.gov
The choice of BGE composition, including pH and the presence of additives, is a critical parameter in optimizing CE separations for this compound. For instance, low pH buffers are often used to ensure the analytes are in their cationic form. diva-portal.org The use of different buffer systems, such as tetraborate (B1243019) or phosphate buffers, can significantly influence the separation resolution and migration times. scirp.orgoup.com
Furthermore, the dimensions of the capillary, including its inner diameter, can impact both the efficiency and sensitivity of the separation. Studies have shown that while narrower capillaries can lead to increased separation efficiency, they may also result in decreased sensitivity, which can be partially compensated by adjusting injection parameters. nih.gov
The coupling of CE with various detection methods, such as UV-Vis spectrophotometry or mass spectrometry (MS), enhances its analytical capabilities. CE-MS, in particular, offers high sensitivity and specificity, enabling the determination of low concentrations of lidocaine and its metabolites in complex biological samples like human plasma. diva-portal.org
Detailed Research Findings
A variety of CE methods have been developed and validated for the analysis of this compound, often in combination with other local anesthetics or pharmaceutical ingredients.
One study detailed a rapid Capillary Zone Electrophoresis (CZE) method for the quality control analysis of pharmaceutical preparations. This method successfully separated 16 different analytes, including this compound, in a single run with a total analysis time of 7.5 minutes. scirp.org The separation was achieved using an uncoated fused-silica capillary and a 60 mM tetraborate buffer at pH 9.2. The method demonstrated good repeatability, linearity, and sensitivity, with a precision of migration time (RSD%) of less than 0.53%. scirp.org
Another investigation focused on the simultaneous determination of procaine (B135), lidocaine, and tetracaine hydrochloride in pharmaceutical drugs using capillary isotachophoresis. This technique allowed for the qualitative and quantitative analysis of the three compounds in approximately 12 minutes per sample, with a mean recovery rate of 99.7%. nih.gov A key advantage of this method is that common excipients like acids and vitamins did not interfere with the separation. nih.gov
The influence of capillary inner diameter on separation efficiency and sensitivity has also been systematically investigated. A study separating four local anesthetic drugs, including this compound, found that while theoretical plate number (N) increases in capillaries with smaller inner diameters, sensitivity tends to decrease, as indicated by a higher limit of detection for lidocaine. nih.gov This highlights a critical trade-off in method development.
For the analysis of lidocaine and its metabolites in human plasma, a Micellar Electrokinetic Chromatography (MEKC) method was successfully validated. diva-portal.org This method utilized a low pH phosphate/Tris buffer containing the cationic surfactant cetyltrimethylammonium bromide (CTAB). Additionally, a nonaqueous CE method coupled with electrospray mass spectrometry was developed, which significantly improved sensitivity compared to UV detection. The limits of detection for lidocaine and its metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (B194664) (GX), were found to be 69 nM, 130 nM, and 337 nM, respectively. diva-portal.org
A sensitive CE method with electrochemiluminescence (ECL) detection was developed for the simultaneous determination of tetracaine, proline, and enoxacin (B1671340) in human urine. oup.com Under optimized conditions, this method exhibited a wide linear range and low limits of detection for all three analytes. For tetracaine, the linear range was 0.4 to 100 µg/mL with a limit of detection of 0.08 µg/mL. The method demonstrated good recovery (93.5–95.0%) and repeatability. oup.com
The following data tables summarize the key parameters and findings from selected research on the CE analysis of this compound.
Table 1: Capillary Zone Electrophoresis (CZE) Method for Pharmaceutical Analysis
| Parameter | Value |
|---|---|
| Analytes | Lidocaine HCl, Tetracaine HCl, and 14 other compounds |
| Capillary | Uncoated fused-silica, 50 µm I.D., 59.5 cm total length |
| Background Electrolyte (BGE) | 60 mM tetraborate buffer (TBS), pH 9.2 |
| Applied Voltage | 25 kV initially, increased to 30 kV at 5.8 min |
| Injection | Hydrodynamic, 0.5 psi for 5 s |
| Detection | UV at 214 nm |
| Analysis Time | 7.5 min |
| Precision (Migration Time, RSD%) | < 0.53% |
| Linearity (r²) | 0.9928 - 1.000 |
Data from a study on the rapid CZE analysis of pharmaceutical preparations. scirp.org
Table 2: Capillary Isotachophoresis for Drug Determination
| Parameter | Value |
|---|---|
| Analytes | Procaine-HCl, Lidocaine-HCl, Tetracaine-HCl |
| Technique | Capillary Isotachophoresis |
| Analysis Time | 12 min per sample |
| Mean Recovery | 99.7% |
| Interference | No interference from acids, vitamins, or nonionized organic compounds |
Data from a study on the simultaneous determination of local anesthetics in drugs. nih.gov
Table 3: CE-ECL Method for Analysis in Human Urine
| Parameter | Value |
|---|---|
| Analytes | Tetracaine, Proline, Enoxacin |
| Matrix | Human Urine |
| Detection | Electrochemiluminescence (ECL) at 1.15 V |
| Running Buffer | 20 mM phosphate buffer, pH 9.60 |
| Linear Range (Tetracaine) | 0.4 - 100 µg/mL |
| LOD (Tetracaine) | 0.08 µg/mL |
| Recovery (Tetracaine) | 93.5 - 95.0% |
| RSD (Migration Time) | 1.3% for tetracaine |
Data from a study on the sensitive determination of drugs in urine using CE-ECL. oup.com
Table 4: Nonaqueous CE-MS for Lidocaine and Metabolites in Human Plasma
| Parameter | Value |
|---|---|
| Analytes | Lidocaine, Monoethylglycinexylidide (MEGX), Glycinexylidide (GX) |
| Matrix | Human Plasma |
| Technique | Nonaqueous Capillary Electrophoresis-Electrospray Mass Spectrometry |
| Electrolyte | 70 mM ammonium (B1175870) formate (B1220265) and 2 M formic acid in acetonitrile/methanol (60:40 v/v) |
| LOD (Lidocaine) | 69 nM |
| LOD (MEGX) | 130 nM |
| LOD (GX) | 337 nM |
Data from a study on the separation of lidocaine and its metabolites using advanced CE techniques. diva-portal.org
Preclinical and in Vitro Research Models for Mechanistic Studies
Isolated Tissue and Organ Bath Studies for Nerve Conduction
Isolated tissue and organ bath systems are classical pharmacological tools that remain invaluable for studying the effects of drugs on excitable tissues. nih.govreprocell.comadinstruments.com These setups allow for the maintenance of isolated nerves or muscle tissues in a controlled physiological environment, where they can be stimulated and their responses recorded. nih.govreprocell.comadinstruments.com This methodology is particularly useful for assessing the direct effects of local anesthetics on nerve conduction and muscle contractility, independent of systemic physiological variables. adinstruments.com
In vitro nerve conduction blockade models are essential for characterizing the potency and duration of action of local anesthetics. tumescent.org In these models, isolated nerves, such as the frog sciatic nerve or the desheathed rabbit vagus nerve, are placed in a chamber and superfused with a physiological solution. tumescent.orgnih.govphysiology.org The nerve is stimulated electrically, and the compound action potential (CAP) is recorded. nih.govphysiology.orgnih.gov The introduction of local anesthetics like lidocaine (B1675312) and tetracaine (B1683103) into the superfusing solution leads to a dose-dependent and reversible reduction in the CAP amplitude, signifying a blockade of nerve impulse propagation. nih.govphysiology.orgfda.gov
Studies using desheathed bullfrog sciatic nerves have shown that high concentrations of lidocaine (5%) and tetracaine (0.5%) can cause irreversible conduction blockade. nih.gov In these experiments, a 15-minute exposure to 5% lidocaine or 0.5% tetracaine resulted in a total and irreversible loss of the compound action potential. nih.gov Even shorter exposure times of 4-5 minutes to 5% lidocaine produced the same irreversible effect. nih.gov In contrast, lower concentrations of lidocaine (1.5%) or tetracaine (0.06%, which is equipotent to 5% lidocaine in this model) resulted in a reversible block, with the nerve regaining most of its function after a washout period. nih.gov
The time required for the action potential to return to its control amplitude after the removal of the anesthetic is a measure of the drug's duration of action. tumescent.org Generally, compounds with high lipid solubility and protein-binding characteristics, such as tetracaine, exhibit a longer duration of action compared to agents with lower lipid solubility, like lidocaine. tumescent.org
Table 1: Effects of Lidocaine and Tetracaine on Nerve Conduction in Isolated Nerve Preparations
| Anesthetic | Concentration | Preparation | Effect on Conduction | Reversibility |
| Lidocaine | 5% | Desheathed bullfrog sciatic nerve | Total blockade | Irreversible nih.gov |
| Lidocaine | 1.5% | Desheathed bullfrog sciatic nerve | 25-50% residual block | Partially reversible nih.gov |
| Tetracaine | 0.5% | Desheathed bullfrog sciatic nerve | Total blockade | Irreversible nih.gov |
| Tetracaine | 0.06% | Desheathed bullfrog sciatic nerve | 0-10% residual block | Reversible nih.gov |
In vitro muscle contraction inhibition assays are used to investigate the effects of local anesthetics on neuromuscular transmission and muscle contractility. nih.govnih.gov These assays typically involve isolated muscle preparations, such as the guinea pig trachealis muscle or human bladder strips, suspended in an organ bath. researchgate.netdrearleweiss.com The muscle is stimulated either electrically or with chemical agonists to induce contraction, and the force of contraction is measured. nih.govresearchgate.net
This compound have been shown to inhibit muscle contractions induced by various stimuli. nih.govresearchgate.net For instance, in human bladder strips, both anesthetics inhibit nerve-mediated contractions as well as those induced by direct muscle stimulation or chemical agents like carbachol. researchgate.net The inhibitory potency can vary between the anesthetics and the type of stimulus. researchgate.net Studies on actomyosin (B1167339) motility have demonstrated that this compound can directly inhibit the sliding movement of actin filaments, a fundamental process of muscle contraction. nih.gov This inhibition is dose-dependent and reversible, and it is more potent at higher pH values, suggesting that the uncharged form of the anesthetic is primarily responsible for this effect. nih.gov
Table 2: Inhibitory Effects of this compound on Muscle Preparations
| Anesthetic | Preparation | Stimulus | Observed Effect |
| Lidocaine | Guinea pig trachealis muscle | Histamine, Acetylcholine, Potassium | Reversible reversal of contractures drearleweiss.com |
| Tetracaine | Human bladder strips | Electrical field stimulation, Carbachol | Inhibition of contraction researchgate.net |
| Lidocaine | Purified actomyosin | ATP-driven motility | Direct inhibition of actin sliding nih.gov |
| Tetracaine | Purified actomyosin | ATP-driven motility | Direct inhibition of actin sliding nih.gov |
Cell Culture Models for Molecular Target Investigations
Cell culture models provide a powerful platform for dissecting the molecular mechanisms by which local anesthetics interact with their primary targets, such as voltage-gated sodium channels. rsc.orguni-konstanz.de These models allow for precise control over the cellular environment and the application of advanced techniques like patch-clamp electrophysiology. nih.gov
Neuronal cell lines, such as the mouse neuroblastoma cell line Neuro-2a, are extensively used to study the interaction of local anesthetics with specific ion channels. nih.govnanion.de These cells endogenously express several types of voltage-gated sodium channels. nanion.de The patch-clamp technique allows for the direct measurement of ion currents through these channels in response to changes in membrane voltage. nih.gov
Using this technique, it has been demonstrated that this compound block sodium channels in a concentration-dependent manner. nih.govoup.comresearchgate.net For example, in Neuro-2a cells, tetracaine has been shown to have a higher potency for blocking sodium channels than lidocaine. nih.govresearchgate.net Studies on recombinant cell lines expressing specific sodium channel subtypes, such as rNav1.8 expressed in ND7-23 cells, have further elucidated the differential effects of these anesthetics on various channel isoforms. sigmaaldrich.com For instance, rNav1.8 channels are resistant to tetrodotoxin (B1210768) but are blocked by tetracaine in the micromolar range. sigmaaldrich.com
Table 3: Patch-Clamp Electrophysiology Data for this compound on Neuronal Cells
| Anesthetic | Cell Line | Channel Type | IC₅₀ | Reference |
| Lidocaine | Neuro-2a | Voltage-gated Na⁺ channels | 215.1 µM | nih.gov |
| Tetracaine | Neuro-2a | Voltage-gated Na⁺ channels | 22.5 µM | researchgate.net |
| Tetracaine | ND7-23 (expressing rNav1.8) | rNav1.8 Na⁺ channels | Micromolar range | sigmaaldrich.com |
The effects of this compound are not limited to neuronal cells. They can also interact with non-neuronal cells, which is relevant for understanding their broader biological effects. For instance, studies on human mammary epithelial and breast tumor cell lines have shown that this compound can inhibit the motility of kinesin motor proteins. nih.gov This inhibition leads to a collapse of vimentin (B1176767) filaments and a reduction in microtentacle protrusions, which are involved in cell reattachment. nih.gov Tetracaine was found to be more potent than lidocaine in these effects. nih.gov
Furthermore, the cytotoxicity of these anesthetics has been evaluated in non-neuronal cell lines like human skin fibroblasts (CCD-1064sk). mdpi.com These studies, using assays such as the CCK-8 and LDH assays, have determined the concentrations at which these anesthetics cause cell death, providing insights into their potential for tissue toxicity. mdpi.com
Biophysical Techniques for Studying Anesthetic-Biomolecule Interactions
Biophysical techniques are crucial for understanding how local anesthetics interact with biological molecules and membranes at a fundamental level. These methods provide detailed information about the binding, location, and effects of anesthetics on the structure and dynamics of their targets. adinstruments.comulisboa.pt
Techniques such as fluorescence spectroscopy, differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) have been used to study the interactions of this compound with model lipid membranes. ulisboa.ptscirp.orgresearchgate.net These studies have shown that both anesthetics can partition into lipid bilayers, altering their fluidity and phase transition temperatures. ulisboa.ptscirp.org For example, studies using liposomes have indicated that tetracaine interacts more strongly with raft-like membrane domains, while lidocaine induces more significant modifications in membranes without cholesterol at physiological temperatures. ulisboa.pt
X-ray scattering experiments on toad sciatic nerves have revealed that local anesthetics, including this compound, can alter the structure of the myelin sheath. nih.gov These anesthetics cause an increase in the thickness of the cytoplasmic space between the myelin membranes, and the magnitude of this structural change correlates with the anesthetic's potency. nih.gov Molecular dynamics simulations have provided further insights, suggesting that the charged forms of this compound tend to orient at the water/membrane interface, while the neutral forms can more easily penetrate the membrane core. tandfonline.com
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful label-free optical biosensing technique used to study molecular interactions in real-time. mercodia.como2h.com The method allows for the quantitative determination of binding kinetics, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. eurofinsdiscovery.comnih.gov In a typical SPR experiment, one interacting molecule (the ligand) is immobilized on a sensor chip surface, and the other molecule (the analyte) is flowed over this surface. o2h.com The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram—a plot of response units versus time. mercodia.com
This technique is highly valuable in drug discovery and development for characterizing the interaction between a drug candidate and its biological target. mercodia.como2h.com For local anesthetics like this compound, the primary molecular target is the voltage-gated sodium ion channel. fda.govwikilectures.eu By immobilizing these channels or relevant fragments onto an SPR sensor chip, researchers could flow this compound over the surface to measure their binding kinetics directly. This would provide detailed insights into how quickly the drugs bind to and dissociate from the channels, which is a key determinant of their anesthetic effect.
Although not measured by SPR, the inhibitory potency of this compound on voltage-gated sodium channels has been quantified using other methods, such as automated patch clamp electrophysiology in Neuro-2a cells. In one study, lidocaine inhibited these channels with a half-maximal inhibitory concentration (IC50) of 717.2 µM, while tetracaine demonstrated higher potency with an IC50 of 22.5 µM. nih.gov This data underscores the direct interaction of these compounds with their target ion channels.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with molecular interactions. scirp.org This method allows for the determination of the key thermodynamic parameters of a binding event, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of the interaction (n). scirp.org The technique is based on titrating a solution of one molecule (the ligand) into a solution of the other molecule (the macromolecule) and measuring the minute amounts of heat that are either released (exothermic) or absorbed (endothermic). scirp.org
The interaction of drugs with cell membranes is a critical aspect of their mechanism of action, and ITC is well-suited to study these phenomena using liposomes as model membranes. A study by Osanai et al. (2013) utilized ITC to investigate the interaction of several drugs, including this compound, with liposomes composed of phosphatidylcholine. scirp.org In this research, the liposome (B1194612) suspension was titrated into the drug solution. The resulting data provides a thermodynamic profile of the drug-membrane interaction. scirp.org
The study yielded quantitative data on the partition coefficient (P), the dissociation constant (Kd), the enthalpy of binding (ΔH), and the Gibbs free energy change (ΔG) for the interaction of this compound with the liposome membrane. scirp.org These parameters offer a detailed understanding of the energetic forces driving the partitioning of these anesthetic molecules into the lipid bilayer.
Below is a table summarizing the thermodynamic parameters for the interaction of this compound with liposomes as determined by ITC. scirp.org
| Compound | Partition Coefficient (P) | Dissociation Constant (Kd) (µM) | Enthalpy (ΔH) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) |
| Lidocaine | 133 | 418 | -25.2 | -20.2 |
| Tetracaine | 2400 | 23 | -44.0 | -27.6 |
Table generated from data in Osanai et al. (2013). scirp.org
Animal Models for Pharmacokinetic and Pharmacodynamic Research (excluding efficacy/safety data, focus on mechanistic understanding of distribution/elimination)
Animal models are indispensable for understanding the pharmacokinetic profiles of drugs, providing crucial information on their absorption, distribution, metabolism, and elimination (ADME). For the combination of this compound, particularly in topical formulations, animal studies have helped to elucidate the mechanistic aspects of their systemic disposition.
When applied topically as a combination cream, this compound are absorbed through the skin to reach the systemic circulation. fda.gov Animal studies, often conducted in species such as rats, rabbits, and guinea pigs, are fundamental to understanding the rate and extent of this dermal absorption and subsequent distribution. hres.caeuropa.eufda.gov
Distribution: Once absorbed, lidocaine is distributed throughout the body. In healthy volunteers, its steady-state volume of distribution is approximately 0.8 to 1.3 L/kg. fda.gov Animal studies contribute to the understanding that the highest concentration of lidocaine is found in highly perfused organs. drugbank.com Lidocaine binds to plasma proteins, primarily alpha-1-acid glycoprotein, at a rate of about 60% to 80%. wikipedia.orgnih.gov For tetracaine, the volume of distribution and protein binding have not been determined in humans due to its rapid hydrolysis in plasma, a mechanism that animal models have been instrumental in confirming. fda.gov
Metabolism and Elimination: The metabolism and elimination pathways of this compound are distinct, and animal models have been key to characterizing these differences.
Lidocaine: It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4). hres.cawikipedia.org The major metabolic pathway is sequential N-deethylation to form active metabolites, monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX). fda.gov These metabolites are pharmacologically active but less potent than lidocaine. fda.gov Animal studies, such as those in rats, have been crucial in identifying these metabolic pathways. hres.ca Ultimately, over 98% of an absorbed dose of lidocaine is excreted in the urine as metabolites or parent drug, with less than 10% being excreted unchanged in adults. fda.gov The elimination half-life of lidocaine is approximately 1.8 hours. fda.gov
Tetracaine: As an ester-type local anesthetic, tetracaine undergoes rapid hydrolysis by plasma esterases. fda.gov This rapid breakdown into primary metabolites, including para-aminobenzoic acid and diethylaminoethanol, is a key feature of its elimination. fda.gov This metabolic process is so efficient that there is no established elimination half-life for tetracaine in plasma. fda.govdrugs.com Animal models have been essential in demonstrating this rapid hydrolysis, which significantly limits the systemic exposure and potential for toxicity of tetracaine when administered topically as part of the combination product. fda.gov
Studies in rabbits with a topical this compound combination confirmed systemic exposure to lidocaine and demonstrated no significant systemic effects, which helps to reinforce the understanding of the metabolic pathways that limit systemic drug levels. europa.eu Furthermore, studies in rats have helped to characterize the tissue distribution and excretion of lidocaine and its metabolites. hres.ca
Theoretical and Computational Chemistry Studies of Lidocaine and Tetracaine
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a local anesthetic, and its receptor, typically an ion channel. These methods provide insights into the binding modes, energetics, and conformational changes that are crucial for understanding the mechanism of action of these drugs.
Protein-Ligand Interaction Energetics and Conformation
The stability of the anesthetic-channel complex is determined by the energetics of their interaction. Molecular dynamics simulations and energy calculations help to quantify these interactions.
For both lidocaine (B1675312) and tetracaine (B1683103), the binding is characterized by non-bonded attractions with pore-lining residues and electrostatic repulsion with ions within the channel. tandfonline.com In models of the KcsA channel, the interaction energy for both anesthetics is significantly lower (indicating higher affinity) when K+ ions are in the S1/S3 configuration compared to the S2/S4 configuration. tandfonline.comnih.gov This is partly due to the increased electrostatic repulsion between the drug's protonated amine and the K+ ion in the S4 position. tandfonline.com
The presence of a sodium ion near the selectivity filter has been shown to repel cationic lidocaine, influencing its binding position within the pore. nih.govrupress.org This highlights the importance of considering the ionic conditions within the channel when modeling anesthetic binding.
Molecular dynamics simulations have also been used to study the interaction of lidocaine and tetracaine with lipid bilayers, which can influence their access to the channel. tandfonline.comresearchgate.net These studies show that the charged forms of these anesthetics tend to orient at the membrane interface, while the neutral forms can more easily penetrate the membrane. tandfonline.comresearchgate.net
The binding of these anesthetics can also induce conformational changes in the channel. For instance, lidocaine binding has been suggested to stabilize the inactivated state of the sodium channel, potentially by acting as an allosteric effector. drugbank.com
Table 1: Predicted Interaction Energies of this compound with KcsA Channel States
| Channel State | K+ Occupancy | Ligand | Interaction Energy (kcal/mol) |
| Open | S1/S3 | Lidocaine | Lower (Higher Affinity) |
| Open | S2/S4 | Lidocaine | Higher (Lower Affinity) |
| Open | S1/S3 | Tetracaine | Lower (Higher Affinity) |
| Open | S2/S4 | Tetracaine | Higher (Lower Affinity) |
Data derived from studies on KcsA as a model for ion channel interactions. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the potency of new, unsynthesized analogs and for guiding the design of more effective drugs.
While specific QSAR studies focusing exclusively on both this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable to local anesthetics. Such studies would typically involve:
Dataset Assembly: A collection of this compound analogs with experimentally determined anesthetic potencies would be gathered.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.
Through QSAR, researchers can identify the key structural features that contribute to the anesthetic activity of this compound. For example, a QSAR model might reveal that increased lipophilicity or a specific charge distribution enhances potency. This information can then be used to design novel analogs with improved anesthetic properties.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules like this compound. These calculations can elucidate properties that are fundamental to their interaction with biological targets.
A comprehensive theoretical study of tetracaine using DFT with the B3LYP method and a 6-31++G(d,p) basis set has been performed. tandfonline.com This study investigated several key properties:
Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, indicating regions that are prone to electrostatic interactions. This is crucial for understanding how the molecule will interact with the charged and polar residues within the ion channel binding site.
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap is related to the molecule's chemical stability.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, derived from FMO analysis, provide further insights into the molecule's reactivity and its potential to participate in chemical reactions. tandfonline.com
Non-Linear Optical (NLO) Properties: Calculations of hyperpolarizability and polarity can also be performed, though their direct relevance to anesthetic action is less established. tandfonline.com
Similar quantum chemical calculations can be applied to lidocaine to compare and contrast the electronic properties of these two anesthetics. This information can complement molecular docking studies by providing a more fundamental understanding of the forces driving the protein-ligand interaction.
Pharmacophore Modeling and Virtual Screening Approaches for Chemical Discovery
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular biological response.
For sodium channel blockers like this compound, a common pharmacophore has been proposed. nih.gov This pharmacophore typically includes:
A Cationic Moiety: This is usually a protonated amine group that interacts with negatively charged or cation-attractive regions within the ion channel pore. nih.gov
An Aromatic Moiety: This part of the molecule engages in interactions, such as π-π stacking or hydrophobic interactions, with aromatic residues like phenylalanine in the binding site. nih.gov
A Linker: The cationic and aromatic moieties are connected by a linker, often an amide or ester group, which helps to position these key features correctly for optimal binding. The length and flexibility of this linker are important for activity. nih.gov
Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases. This process involves computationally searching for molecules that match the pharmacophore's features. Virtual screening can rapidly identify potential new drug candidates that are structurally diverse from existing anesthetics but are predicted to have a similar mechanism of action. These "hits" can then be synthesized and tested experimentally, accelerating the discovery of novel anesthetics.
The combination of pharmacophore modeling and virtual screening represents a rational and efficient approach to drug discovery, leveraging computational power to explore vast chemical spaces for promising new therapeutic agents.
Advanced Chemical Engineering and Material Science in Local Anesthetic Delivery Research
Nanoparticle-Based Delivery Systems for Chemical Control and Release
Nanoparticle-based systems represent a frontier in drug delivery, offering the ability to control the release and targeting of active pharmaceutical ingredients like lidocaine (B1675312) and tetracaine (B1683103). These nanocarriers can protect the encapsulated drugs from premature degradation and modify their release profiles to achieve prolonged anesthetic effects. researchgate.net The development of these systems involves a deep understanding of polymer chemistry, lipid science, and particle engineering. nih.gov
Liposomes, which are microscopic vesicles composed of a lipid bilayer, are extensively researched for delivering local anesthetics. tandfonline.com They can encapsulate both hydrophobic and hydrophilic drugs, making them versatile carriers. Research into liposomal formulations of tetracaine and lidocaine aims to enhance their penetration into the skin and prolong their anesthetic action. researchgate.netekja.org
Studies have investigated the formulation of a liposome-encapsulated mixture of 0.5% tetracaine base and 2.5% lidocaine base (lipo-MLA). ekja.org These formulations are created using components like egg yolk phosphatidylcholine and cholesterol. ekja.org The encapsulation efficiency and stability of these liposomes are critical parameters. For instance, research on liposomal tetracaine found that encapsulation efficiency could be optimized to 60-90% by adjusting drug concentration, pH, and the inclusion of negatively charged lipids like stearic acid. tandfonline.com Optimized liposomal formulations have been shown to provide more effective topical anesthesia compared to conventional creams. nih.govnih.gov
| Parameter | Finding | Source(s) |
| Carrier | Liposomes | tandfonline.com |
| Components | Egg yolk phosphatidylcholine, cholesterol, phosphatidyldioleoyl | ekja.org |
| Encapsulated Drugs | Lidocaine base, Tetracaine base | ekja.org |
| Optimized Efficiency | 60-90% for tetracaine | tandfonline.com |
| Enhancement Factors | Increased drug concentration, pH adjustment, inclusion of negatively charged lipids | tandfonline.com |
Polymeric nanocarriers, including nanocapsules and nanospheres, offer a robust platform for the sustained delivery of local anesthetics. nih.gov These systems are typically formulated from biodegradable and biocompatible polymers such as poly(lactic-co-glycolic) acid (PLGA) and poly-ε-caprolactone (PCL). researchgate.netaip.org The development process focuses on controlling particle size, surface charge, and drug-loading capacity to achieve desired release kinetics. mdpi.com
Research has demonstrated the successful encapsulation of both lidocaine and tetracaine in various polymeric systems. researchgate.netaip.org For example, tetracaine has been loaded into poly(L-lactide) (PLA) nanoparticles. aip.org Similarly, lidocaine has been encapsulated in PCL-based nanocapsules, achieving encapsulation efficiencies of over 50% and particle sizes conducive to topical delivery. ualberta.ca Characterization techniques such as transmission electron microscopy (TEM) are used to visualize the morphology of these nanoparticles. nih.gov The encapsulation within these polymeric matrices can significantly prolong the drug's duration of action. researchgate.net Lipid-polymer hybrid nanoparticles (LPHNs) have also been developed, combining the structural advantages of both lipids and polymers to improve encapsulation efficiency and sustain the release of lidocaine. tandfonline.com
| Nanocarrier Type | Polymer Used | Anesthetic | Key Finding | Source(s) |
| Polymeric Nanocapsules | Poly-ε-caprolactone (PCL) | Lidocaine | Encapsulation efficiency of ~52%, leading to faster onset and increased permeability. | ualberta.ca |
| Polymeric Microspheres | Poly(lactic-co-glycolic) acid (PLGA) | Lidocaine | Achieved 42% encapsulation efficiency and prolonged drug duration up to 3 days. | researchgate.net |
| Polymeric Nanoparticles | Poly(L-lactide) (PLA) | Tetracaine | Utilized as a carrier for constructing tetracaine-loaded nanosystems. | aip.org |
| Lipid-Polymer Hybrid Nanoparticles (LPHNs) | PCL core, PEG-DSPE shell | Lidocaine | Demonstrated increased encapsulation efficiency and a better sustained-release rate compared to liposomes. | tandfonline.comaip.org |
Microemulsion and Self-Emulsifying Drug Delivery Systems (SEDDS) Research
Microemulsions are clear, thermodynamically stable dispersions of oil and water, stabilized by a surfactant and often a cosurfactant. nih.gov They are investigated as delivery vehicles due to their ease of preparation and their ability to enhance the transdermal permeation of drugs like this compound. nih.govtandfonline.com Research focuses on characterizing the physicochemical properties of these systems and understanding how their structure influences drug delivery.
Studies have explored both oil-in-water (o/w) and water-in-oil (w/o) microemulsions for delivering the hydrophobic base forms of this compound. tandfonline.comtandfonline.com These systems are often composed of an oil phase (e.g., isopropyl palmitate), a surfactant (e.g., Brij 97 or Aerosol OT), and a cosurfactant (e.g., 1-butanol). tandfonline.comnih.gov The incorporation of the anesthetic drugs generally does not alter the microemulsion type, though minor changes in pH and conductivity can occur. nih.govtandfonline.com Research indicates that o/w microemulsions provide the highest skin permeation for hydrophobic drugs like this compound base. tandfonline.comtandfonline.com
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine o/w emulsions upon gentle agitation in aqueous media. researchgate.netacademicjournals.org This approach is particularly promising for lipophilic drugs with dissolution-rate-limited absorption. researchgate.net While much of the research on SEDDS focuses on oral delivery, the principles are being adapted for topical systems. nih.govtaylorandfrancis.com The rationale is to present the drug in a solubilized, high-thermodynamic-activity state at the skin surface, thereby enhancing its penetration.
| System Type | Components | Key Findings for Lidocaine/Tetracaine Delivery | Source(s) |
| O/W Microemulsion | Isopropyl palmitate (oil), water, Brij 97 (surfactant), 1-butanol (B46404) (cosurfactant) | Resulted in the highest transdermal flux for this compound base forms. | nih.govtandfonline.com |
| O/W & W/O Microemulsion | Isopropyl palmitate (oil), water, Aerosol OT (surfactant), 1-butanol (cosurfactant) | Permeation depended on microemulsion type and drug molecular structure; o/w enhanced permeation of base forms. | tandfonline.comnih.gov |
| SEDDS (Principle) | Oils, surfactants, cosolvents | Spontaneously form microemulsions, increasing drug solubility and bioavailability; a promising strategy for lipophilic drugs. | researchgate.netnih.gov |
Transdermal and Topical Delivery System Chemistry Research (e.g., eutectic mixtures, permeation enhancers, patch design principles)
The development of effective transdermal and topical systems for this compound hinges on overcoming the barrier properties of the skin's stratum corneum. Chemical engineering research in this area focuses on the principles of eutectic mixtures, the action of chemical permeation enhancers, and the design of advanced patch technologies.
A eutectic mixture is a blend of substances that melts or solidifies at a single temperature that is lower than the melting points of the individual components. nih.gov A this compound (L/T) eutectic mixture is liquid at room temperature, which enhances drug solubilization and skin permeation. nih.govresearchgate.net This mixture can be formulated into creams and emulgels. researchgate.net Research using Modulated Temperature Differential Scanning Calorimetry (MTDSC) showed that a 1:1 w/w lidocaine-tetracaine mixture did not exhibit a crystallization peak, unlike its individual components, indicating the stability of the eutectic liquid state. wiley.com
Chemical permeation enhancers are compounds that reversibly decrease the barrier resistance of the stratum corneum. These include alcohols, sulfoxides, and fatty acids like oleic acid. asiapharmaceutics.info For this compound delivery, enhancers can be incorporated into patch formulations to increase drug flux across the skin. scispace.comtandfonline.com
Patch design has evolved to incorporate these chemical principles. A notable example is a patch that combines a 1:1 eutectic mixture of 70 mg lidocaine and 70 mg tetracaine with a controlled heat-assisted drug delivery (CHADD) system. asiapharmaceutics.infofda.govgoogle.com The patch is a gelled emulsion where the eutectic mixture forms the oil phase. researchgate.net The integrated heating component, composed of iron powder and activated carbon, generates a mild warmth upon exposure to air, increasing skin temperature and thereby enhancing the rate of drug diffusion into the skin. google.comjuniperpublishers.com
| Technology | Principle/Components | Function in Lidocaine/Tetracaine Delivery | Source(s) |
| Eutectic Mixture | 1:1 w/w mixture of this compound bases | Forms a liquid at room temperature, increasing thermodynamic activity and enhancing skin permeation. | nih.govresearchgate.netwiley.com |
| Chemical Enhancers | Alcohols, oleic acid, Azone | Reversibly disrupt the stratum corneum barrier to increase drug flux. | asiapharmaceutics.infotandfonline.com |
| Heated Patch (CHADD) | L/T eutectic mixture in a gelled-emulsion patch with an integrated iron-based heating element | The generated heat increases local skin temperature, enhancing the diffusion rate of the anesthetics into the skin. | asiapharmaceutics.infofda.govgoogle.com |
Sustained Release Mechanism Research (chemical degradation, release kinetics)
Achieving a sustained local anesthetic effect requires delivery systems that release this compound in a controlled manner over an extended period. Research in this domain investigates the chemical stability of the drugs within these formulations and models their release kinetics to predict and tailor their performance.
The chemical stability of the anesthetic agents is crucial for the shelf-life and efficacy of the product. Tetracaine is susceptible to hydrolysis. researchgate.net Research on emulsion formulations containing an L/T eutectic mixture has shown that the degradation rate of tetracaine decreases as the concentration of the eutectic mixture in the formulation increases. researchgate.net This is because a larger proportion of the hydrolysis-susceptible drug is partitioned within the oil phase of the emulsion, protecting it from the aqueous phase. researchgate.net Thermogravimetric analysis (TGA) has also shown that the L/T eutectic mixture begins to degrade at a lower temperature (146.01°C) compared to tetracaine (163.82°C) and lidocaine (196.56°C) individually. researchgate.net
The release kinetics of this compound from various formulations, such as creams and emulgels, have been studied using in vitro models. juniperpublishers.com The data from these studies are often fitted to mathematical models (e.g., zero-order, first-order, Higuchi) to elucidate the release mechanism. juniperpublishers.comnih.gov For L/T combinations in emulgels and creams, release profiles often fit first-order kinetics, indicating that the release rate is dependent on the concentration of the drug remaining in the formulation. nih.gov In systems like polymeric microspheres, drug release is governed by a combination of diffusion through the polymer matrix and the degradation of the polymer itself. tandfonline.com The encapsulation efficiency and the physical state of the drug within the polymer can significantly influence the release rate.
| Parameter | Research Finding | Implication for Delivery System Design | Source(s) |
| Chemical Degradation | Tetracaine is susceptible to hydrolysis. Higher concentrations of the L/T eutectic mixture in an emulsion reduce the degradation rate of tetracaine. | Formulating with a higher percentage of the eutectic oil phase can improve the chemical stability and shelf-life of the product. | researchgate.net |
| Thermal Degradation | The L/T eutectic mixture has a lower onset degradation temperature (146.01°C) than its individual components. | This indicates lower thermostability for the mixture, which is a consideration for manufacturing and storage conditions. | researchgate.netwiley.com |
| Release Kinetics | Release from L/T emulgels and creams often follows first-order kinetics. | The rate of drug release slows down as the drug is depleted from the vehicle. | juniperpublishers.comnih.gov |
| Release Mechanism | From polymeric microspheres, release is controlled by drug diffusion and polymer degradation. | The release profile can be tailored by modifying the polymer's molecular weight and the microsphere's porosity. | tandfonline.com |
Emerging Research Areas and Future Directions in Local Anesthetic Chemical Science
Chemoinformatic and Data Science Applications in Local Anesthetic Discovery
The discovery and development of novel local anesthetics are increasingly being driven by chemoinformatic and data science approaches. These computational tools allow for the rapid screening of virtual compound libraries and the prediction of pharmacokinetic and pharmacodynamic properties, thereby accelerating the identification of promising drug candidates. stmjournals.comspringermedizin.denih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are a cornerstone of modern medicinal chemistry, establishing mathematical relationships between the chemical structure of a compound and its biological activity. acs.org For local anesthetics, QSAR models can predict anesthetic potency and toxicity based on physicochemical descriptors such as lipophilicity, molecular weight, and electronic properties. researchgate.netdrugdesign.org These models guide the rational design of new molecules with improved therapeutic profiles.
Molecular Docking and Virtual Screening: Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the molecular interactions that govern binding affinity. stmjournals.comnih.gov In the context of local anesthetics, docking studies are used to model the interaction of compounds like lidocaine (B1675312) and tetracaine (B1683103) with their primary target, the voltage-gated sodium channel. nih.govrupress.org Virtual screening of large chemical databases using these models can identify novel scaffolds with the potential for local anesthetic activity. nih.gov
Machine Learning and Artificial Intelligence: The integration of machine learning and AI is revolutionizing drug discovery. springermedizin.de These technologies can analyze vast datasets to identify complex patterns and predict the properties of new chemical entities with high accuracy. In the field of anesthetics, machine learning algorithms are being developed to predict anesthetic potency and to design novel compounds with desired characteristics. springermedizin.de
Table 1: Chemoinformatic Approaches in Local Anesthetic Research
| Computational Method | Application in Local Anesthetic Discovery | Key Advantages |
|---|---|---|
| QSAR Modeling | Predicts anesthetic potency and toxicity based on chemical structure. | Guides rational drug design and optimization of existing compounds. |
| Molecular Docking | Simulates the binding of anesthetics to their target receptors. | Provides insights into binding mechanisms and aids in virtual screening. |
| Virtual Screening | Screens large libraries of virtual compounds for potential anesthetic activity. | Accelerates the identification of novel drug candidates. |
| Machine Learning/AI | Analyzes large datasets to predict compound properties and design new molecules. | Enhances predictive accuracy and enables de novo drug design. |
Development of Novel Chemical Probes and Research Tools
A deeper understanding of the molecular mechanisms of local anesthetics relies on the development of sophisticated chemical probes and research tools. These tools enable the visualization and functional characterization of the interactions between anesthetics and their biological targets.
Fluorescent Probes: Fluorescently labeled local anesthetics or their analogs can be used to visualize their distribution in tissues and cells. researchgate.net Furthermore, fluorescent probes that specifically bind to voltage-gated sodium channels allow for the real-time imaging of channel dynamics and their modulation by anesthetics. nih.govionbiosciences.comresearchgate.net For instance, fluorescent derivatives of toxins that target sodium channels can be used to map the distribution of these channels in live cells. nih.gov
Photoaffinity Labeling: This technique utilizes photoreactive analogs of local anesthetics to covalently label their binding sites on target proteins. Upon photoactivation, these probes form a stable bond with the receptor, allowing for the identification and characterization of the binding pocket.
Activity-Based Probes: These are a class of chemical probes that react covalently with a specific class of enzymes, providing a powerful tool for functional proteomics. While not directly applicable to the ion channel targets of lidocaine and tetracaine, the principles of activity-based probing are inspiring the development of new tools for studying other potential off-targets of local anesthetics.
Table 2: Examples of Chemical Probes for Local Anesthetic Research
| Probe Type | Description | Application |
|---|---|---|
| Fluorescently Labeled Anesthetics | Anesthetic molecules chemically modified with a fluorescent dye. | Visualization of drug distribution in tissues and cells. |
| Sodium Channel-Specific Dyes | Fluorescent molecules that bind to voltage-gated sodium channels. | Real-time imaging of sodium channel dynamics and modulation. |
| Photoaffinity Labels | Photoreactive analogs of anesthetics that covalently bind to their target. | Identification and characterization of anesthetic binding sites. |
Green Chemistry and Sustainable Synthesis Innovations for Local Anesthetics
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to minimize environmental impact and improve efficiency. For local anesthetics like this compound, this involves the development of more sustainable synthetic routes.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity, mild reaction conditions, and reduced waste generation. rsc.orgnih.gov For lidocaine, which is an amide, and tetracaine, which is an ester, biocatalytic methods for amide and ester bond formation are being explored. acs.orgresearchgate.netnih.gov These enzymatic approaches can replace traditional chemical methods that often require harsh reagents and protecting groups. rsc.org
Alternative Solvents: The use of environmentally benign solvents is a key aspect of green chemistry. Research is ongoing to replace traditional volatile organic solvents in the synthesis of local anesthetics with greener alternatives such as water, supercritical fluids, or bio-based solvents.
Atom Economy and Waste Reduction: Green synthetic routes aim to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. This involves designing synthetic pathways that are more efficient and generate less waste.
Table 3: Green Chemistry Principles in Local Anesthetic Synthesis
| Green Chemistry Principle | Application to this compound Synthesis |
|---|---|
| Biocatalysis | Use of enzymes for amide (lidocaine) and ester (tetracaine) formation. |
| Alternative Solvents | Replacement of hazardous organic solvents with greener alternatives. |
| Atom Economy | Designing more efficient synthetic routes to minimize waste. |
| Energy Efficiency | Developing syntheses that can be performed at lower temperatures and pressures. |
Remaining Challenges in Mechanistic Understanding and Future Research Avenues
Despite decades of research, there are still unresolved questions regarding the precise molecular mechanisms of action of local anesthetics. medscape.comderangedphysiology.comwikipedia.org
Subtype Selectivity: There are multiple subtypes of voltage-gated sodium channels, and developing local anesthetics that are selective for specific subtypes could lead to improved therapies with fewer side effects. mdpi.com Understanding the structural basis for the interaction of this compound with different sodium channel subtypes is a key area of future research.
Beyond Sodium Channels: While voltage-gated sodium channels are the primary target of local anesthetics, these drugs can also interact with other ion channels and cellular targets. oup.com Investigating these off-target effects is crucial for a complete understanding of their pharmacological profile and for the development of safer drugs.
Future research will likely focus on high-resolution structural studies of local anesthetics bound to their target channels, advanced computational modeling to simulate their dynamic interactions, and the development of novel experimental techniques to probe their function in living systems. frontiersin.orgnih.gov
Interdisciplinary Approaches in Anesthetic Chemical Research
The future of local anesthetic research lies in the convergence of chemistry with other scientific disciplines, such as materials science, nanotechnology, and pharmacology.
Drug Delivery Systems: Interdisciplinary collaborations are leading to the development of advanced drug delivery systems for local anesthetics. mdpi.comnih.govresearchgate.net These include:
Nanoparticle Carriers: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can prolong their duration of action and reduce systemic toxicity. nih.govwright.eduresearchgate.netmdpi.com
Hydrogels: Injectable hydrogels can provide a sustained release of local anesthetics at the site of administration, offering long-lasting pain relief. mdpi.comnih.govnih.gov
Combination Therapies: Research is exploring the co-administration of local anesthetics with other therapeutic agents to enhance their efficacy. For example, combining a local anesthetic with an anti-inflammatory drug in a single delivery system could provide both pain relief and a reduction in inflammation.
Smart Materials: The development of "smart" biomaterials that release local anesthetics in response to specific physiological stimuli (e.g., pH, temperature, enzymes) is a promising area of research. mdpi.com These materials could enable on-demand pain relief tailored to the patient's needs.
The integration of these diverse fields is expected to lead to the next generation of local anesthetic therapies with enhanced performance and improved patient outcomes.
Q & A
Basic Research Questions
Q. How do the structural differences between lidocaine (amide) and tetracaine (ester) influence their metabolism and allergic potential?
- Methodological Answer : The amide structure of lidocaine undergoes hepatic metabolism via cytochrome P450 enzymes, whereas tetracaine, as an ester, is hydrolyzed by plasma esterases. This distinction impacts allergic reactivity: ester anesthetics are more likely to induce hypersensitivity due to para-aminobenzoic acid (PABA) metabolites, while amides like lidocaine have a lower allergenic profile . To confirm metabolic pathways, researchers can use in vitro enzyme assays (e.g., plasma esterase activity tests) or analyze metabolite profiles via liquid chromatography-mass spectrometry (LC-MS) .
Q. What experimental methods are used to compare the onset and duration of action between lidocaine and tetracaine?
- Methodological Answer : Randomized, double-masked clinical trials with standardized application protocols (e.g., topical patches or ocular drops) can quantify onset/duration. For example, Scheimpflug photography and near-point accommodation measurements effectively track mydriatic and cycloplegic effects over time . In vitro nerve conduction assays using isolated tissues (e.g., frog sciatic nerve) also provide mechanistic insights into sodium channel blockade kinetics .
Q. How can researchers ensure reproducibility in studies evaluating lidocaine-tetracaine combinations?
- Methodological Answer : Follow guidelines for detailed experimental reporting, including application surface area, duration, and formulation concentrations (e.g., 7% lidocaine/7% tetracaine creams). Reference pharmacokinetic data (e.g., plasma concentration-time curves) and validate protocols using controlled crossover studies . Adhere to journal standards for methodological transparency, as outlined in the Beilstein Journal of Organic Chemistry .
Advanced Research Questions
Q. What strategies resolve contradictions in efficacy data between this compound across clinical contexts?
- Methodological Answer : Meta-analyses stratified by application site (e.g., ocular vs. dermal) and population (e.g., iris pigmentation) can clarify discrepancies. For instance, tetracaine’s superior efficacy in cataract surgery with benzalkonium chloride adjuncts (enhancing corneal penetration) versus lidocaine’s faster ocular mydriasis highlights formulation-dependent variables . Sensitivity analyses should control for confounders like metabolic polymorphisms or enzyme activity .
Q. How do this compound modulate immune cell priming, and what experimental models validate these effects?
- Methodological Answer : Human polymorphonuclear neutrophil (hPMN) assays measuring superoxide anion (O₂⁻) production after platelet-activating factor (PAF) priming can quantify immunomodulatory effects. This compound inhibit O₂⁻ in a concentration-dependent manner, with tetracaine showing greater potency at 10⁴ μM. Use flow cytometry to assess intracellular signaling (e.g., calcium flux) and validate findings via ex vivo models (e.g., murine inflammation assays) .
Q. What pharmacokinetic interactions occur in combined lidocaine-tetracaine formulations, and how are they modeled?
- Methodological Answer : Compartmental pharmacokinetic models incorporating dermal absorption rates (e.g., Franz diffusion cells) and systemic clearance parameters (e.g., renal excretion of lidocaine metabolites) predict drug interactions. For PLIAGLIS cream, systemic exposure (Cₘₐₓ, AUC) correlates linearly with application area and time (up to 60 minutes), with tetracaine hydrolysis minimizing plasma accumulation . Population pharmacokinetics can account for inter-individual variability in esterase activity .
Q. How do researchers design ethically compliant studies to evaluate teratogenicity or reproductive toxicity of lidocaine-tetracaine combinations?
- Methodological Answer : Preclinical studies using OECD-compliant in vivo models (e.g., rodent fertility assays) assess reproductive endpoints. For human studies, adhere to IRB protocols with exclusion criteria for pregnant participants and utilize placental transfer models (e.g., ex vivo human cotyledon perfusion) to quantify fetal exposure. Systematic reviews of existing data (e.g., Cochrane methodology) ensure ethical rigor .
Methodological Resources
- Data Analysis : Use PRISMA guidelines for systematic reviews and Cochrane tools for bias assessment .
- Experimental Design : Reference Reviews in Analytical Chemistry for reproducibility standards and Academic Writing frameworks for hypothesis formulation .
- Conflict Resolution : Apply GRADE criteria to evaluate evidence quality in meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
